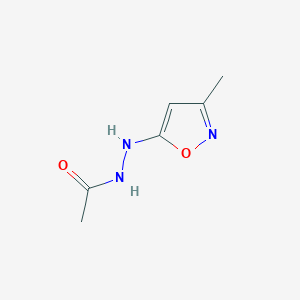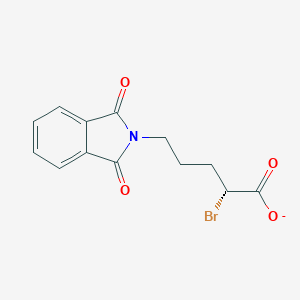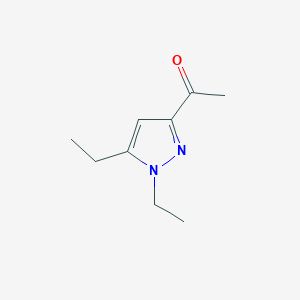![molecular formula C9H12N4 B061107 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine CAS No. 193690-65-2](/img/structure/B61107.png)
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazopyridines, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is not fully understood, but studies have suggested that it acts through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in cancer progression and inflammation. It has also been found to modulate the activity of neurotransmitters, including acetylcholine and dopamine, which are implicated in neurological disorders.
Biochemische Und Physiologische Effekte
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In animal models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into affected tissues. In neurological disorders, it has been found to improve cognitive function and reduce motor deficits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine in lab experiments include its high purity, ease of synthesis, and diverse biological activities. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has also been suggested as a potential treatment for viral infections, including HIV and hepatitis C. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in these areas.
Conclusion
In conclusion, 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied in various scientific research fields. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine can be achieved by various methods, including cyclization of 2,3-diaminopyridine with 2,3-dibromo-1,4,5,6-tetramethylbenzene, or by reacting 2,3-diaminopyridine with 2,3-dichloro-1,4,5,6-tetramethylbenzene followed by reduction with sodium borohydride. The yield of this synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has shown potential therapeutic applications in various scientific research fields. It has been studied as an anticancer agent, with promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been investigated as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In addition, it has been explored as a potential treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
193690-65-2 |
|---|---|
Produktname |
1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine |
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
1,4,7-trimethylimidazo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-11-6(2)7-8(5)13(3)9(10)12-7/h4H,1-3H3,(H2,10,12) |
InChI-Schlüssel |
QGHXLHJOPLVOIG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1N(C(=N2)N)C)C |
Kanonische SMILES |
CC1=CN=C(C2=C1N(C(=N2)N)C)C |
Synonyme |
2-AMINO-1,4,7-TRIMETHYLIMIDAZO(4,5-C)PYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















